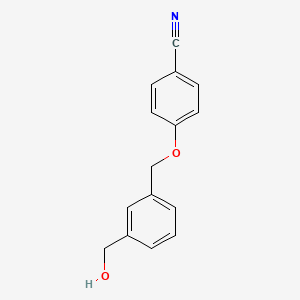
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile
Vue d'ensemble
Description
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile, commonly known as HMBA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. HMBA is a derivative of benzoic acid and has been found to have promising effects in inducing differentiation and apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action of HMBA is not fully understood, but it is believed to work through various pathways. HMBA has been found to activate protein kinase C (PKC) and histone deacetylases (HDACs), leading to the induction of differentiation and apoptosis in cancer cells. Additionally, HMBA has been shown to inhibit the activity of transcription factors such as NF-κB, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
HMBA has been found to have several biochemical and physiological effects. It has been shown to induce differentiation in cancer cells, leading to the formation of mature cells with reduced proliferation capacity. HMBA has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, HMBA has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HMBA in lab experiments include its ability to induce differentiation and apoptosis in cancer cells, making it a promising agent for cancer therapy. However, the limitations of using HMBA include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity in high doses.
Orientations Futures
There are several future directions for the research on HMBA. One area of research is the development of more effective delivery methods for HMBA, such as nanoparticles or liposomes, which can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to HMBA treatment. Additionally, the combination of HMBA with other agents, such as chemotherapy or immunotherapy, is an area of research that can improve the efficacy of cancer treatment. Finally, the development of HMBA derivatives with improved pharmacological properties is an area of research that can lead to the development of more effective cancer therapies.
Conclusion:
In conclusion, HMBA is a small molecule with promising applications in cancer research. Its ability to induce differentiation and apoptosis in cancer cells makes it a promising agent for cancer therapy. However, further research is needed to improve its solubility and bioavailability, identify biomarkers for response prediction, and develop more effective delivery methods and derivatives.
Applications De Recherche Scientifique
HMBA has been extensively studied for its potential application in cancer research. It has been found to induce differentiation and apoptosis in various cancer cell lines, including leukemia, breast cancer, and prostate cancer. HMBA has also been shown to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
4-[[3-(hydroxymethyl)phenyl]methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-9-12-4-6-15(7-5-12)18-11-14-3-1-2-13(8-14)10-17/h1-8,17H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKVCJUJRJGKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=CC=C(C=C2)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

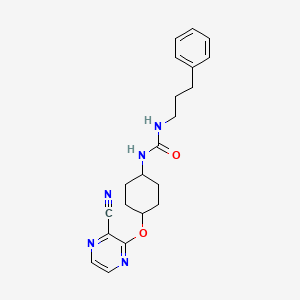

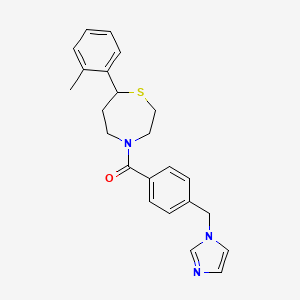
![N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2397995.png)

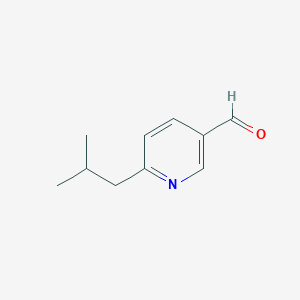
![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)
![3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2398003.png)
![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)
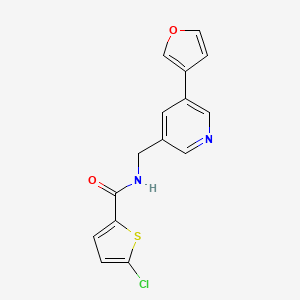
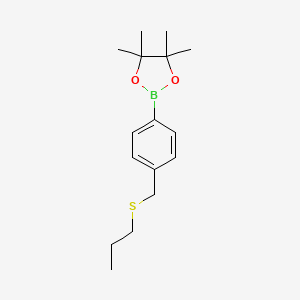
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)

![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)